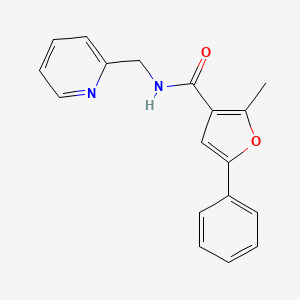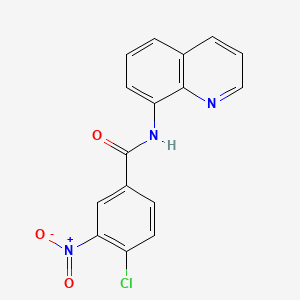
ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride, also known as HNPC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in water and ethanol. HNPC is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which makes it a valuable tool for studying the regulation of insulin signaling and glucose metabolism.
作用機序
The mechanism of action of ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride involves the inhibition of PTP1B activity by binding to its catalytic site. This leads to the activation of insulin signaling pathways and the promotion of glucose uptake and metabolism in peripheral tissues such as muscle and fat. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on metabolic and cardiovascular health.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It also has anti-inflammatory and antioxidant effects, which may protect against the development of cardiovascular disease and other complications of metabolic disorders. This compound has been shown to reduce hepatic steatosis, inflammation, and fibrosis in animal models of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
実験室実験の利点と制限
One of the main advantages of ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride is its high potency and specificity as a PTP1B inhibitor. It has been shown to have minimal off-target effects and is well-tolerated in animal studies. However, this compound is a relatively expensive and complex compound to synthesize, which may limit its widespread use in research. It also has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
将来の方向性
Future research on ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride may focus on its potential therapeutic applications in metabolic and cardiovascular diseases. It may also be used to study the role of PTP1B in cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound in animal models and humans. The development of novel PTP1B inhibitors with improved potency, specificity, and pharmacokinetic properties may also be an area of future research.
合成法
The synthesis of ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride involves the reaction of 2-hydroxy-5-nitrobenzyl alcohol with piperidine-3-carboxylic acid ethyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization using a suitable solvent such as ethanol or methanol.
科学的研究の応用
Ethyl 1-(2-hydroxy-5-nitrobenzyl)-3-piperidinecarboxylate hydrochloride has been extensively used in scientific research as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling and glucose metabolism, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. This compound has also been used to study the role of PTP1B in cancer, obesity, and other metabolic disorders.
特性
IUPAC Name |
ethyl 1-[(2-hydroxy-5-nitrophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5.ClH/c1-2-22-15(19)11-4-3-7-16(9-11)10-12-8-13(17(20)21)5-6-14(12)18;/h5-6,8,11,18H,2-4,7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDQBDAUXRTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)